

# 2-Phenyl-3,1-benzoxazepine synthesis from 2-phenylquinoline 1-oxide

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## Compound of Interest

Compound Name: **2-Phenyl-3,1-benzoxazepine**

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An In-depth Technical Guide to the Synthesis of **2-Phenyl-3,1-benzoxazepine** from 2-Phenylquinoline 1-oxide

## Introduction

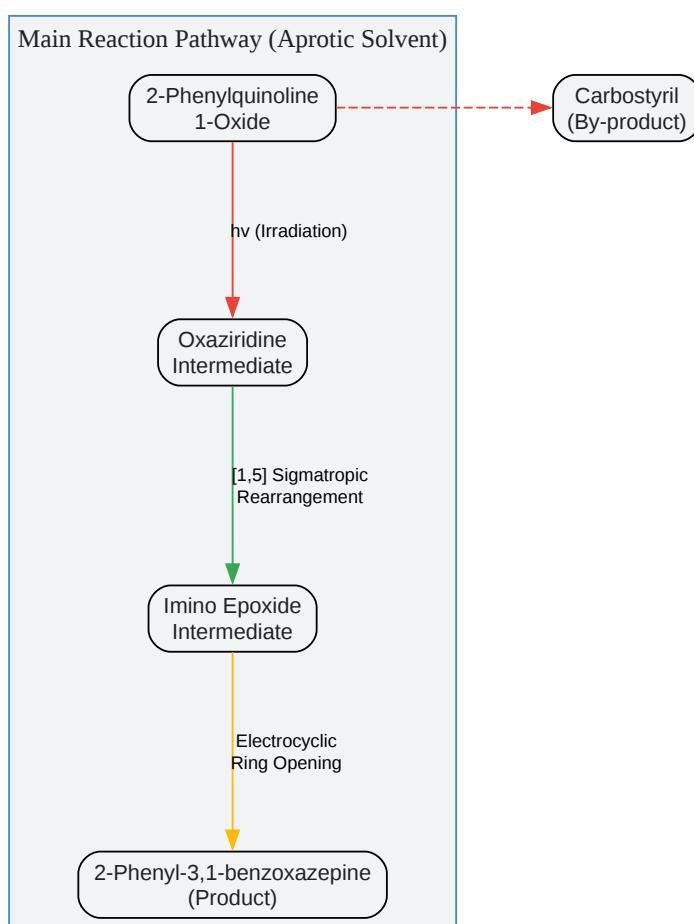
The synthesis of seven-membered heterocyclic compounds, such as 3,1-benzoxazepines, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. One of the most effective and well-documented methods for preparing these scaffolds is the photochemical isomerization of quinoline N-oxides. This technical guide provides a comprehensive overview of the synthesis of **2-phenyl-3,1-benzoxazepine**, a representative member of this class, through the photochemical rearrangement of 2-phenylquinoline 1-oxide. The structure of the photoisomer of 2-phenylquinoline N-oxide was first identified as **2-phenyl-3,1-benzoxazepine** by Buchardt et al. [1][2]. This method has been explored extensively for the ring expansion of various six-membered heterocyclic N-oxides.[1].

## Reaction Mechanism

The photochemical transformation of 2-phenylquinoline 1-oxide into **2-phenyl-3,1-benzoxazepine** is believed to proceed through a multi-step mechanism. The initially proposed pathway involves the cyclization of the N-oxide to form a highly strained oxaziridine intermediate upon irradiation.[1]. This unstable intermediate is thought to undergo a rapid[1][3] sigmatropic rearrangement to an imino epoxide, followed by an electrocyclic ring-opening to yield the final 3,1-benzoxazepine product.[1]. Attempts to detect the ground-state oxaziridine

intermediate by flash photolysis have been unsuccessful, suggesting it has an exceptionally short lifetime if it is formed at all.[1].

A significant competing reaction during this process is the formation of carbostyrls (2(1H)-quinolinones), which occurs to the extent of approximately 20% under certain conditions.[1]. The choice of solvent plays a critical role in directing the reaction pathway; aprotic solvents like benzene or acetone favor the formation of the desired benzoxazepine, whereas polar protic solvents such as alcohols promote the formation of the carbostyryl by-product.[1].



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**Figure 1:** Proposed reaction mechanism for the photochemical synthesis.

## Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions, particularly the solvent used and the duration of irradiation. The photochemical isomerization of various 2-

substituted quinoline N-oxides can afford the corresponding 3,1-benzoxazepines in high yields. [1].

Reactant	Solvent	Irradiation Time (hr)	Product Yield (%)	By-product (Carbostyryl) Yield (%)	Reference
Quinoline N-oxide	Benzene	2.5 - 3.0	63 - 65 (crude)	~20	[1]
2-Cyanoquinoline N-oxide	Not Specified	Not Specified	70 - 90	Not Specified	[1]
2-Phenylquinoline N-oxide	Not Specified	Not Specified	70 - 90	Not Specified	[1]
2-Methoxyquinoline N-oxide	Not Specified	Not Specified	70 - 90	Not Specified	[1]

## Experimental Protocols

The following is a detailed protocol adapted from the procedure reported in Organic Syntheses for the preparation of 3,1-benzoxazepine from quinoline N-oxide, which is applicable to the phenyl-substituted derivative.[1].

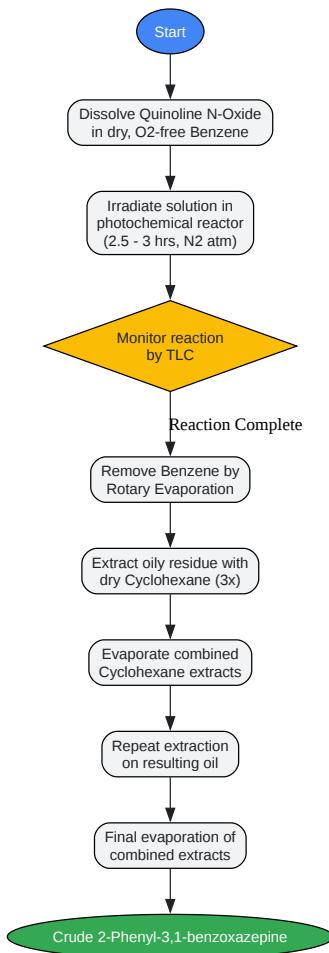
### Materials and Equipment:

- Quinoline N-oxide dihydrate (or 2-phenylquinoline 1-oxide)
- Dry, oxygen-free benzene
- Dry cyclohexane
- 1-L photochemical reactor with a quartz immersion well
- 450-W medium-pressure mercury lamp

- Magnetic stirrer
- Rotary evaporator
- Nitrogen or argon gas source for inert atmosphere

Procedure:

- Preparation of the Reaction Mixture: A solution of quinoline N-oxide dihydrate (10.0 g, 0.056 mole) is prepared in 900 mL of dry, oxygen-free benzene.
- Photochemical Reaction: The solution is transferred to the photochemical reactor. While stirring magnetically, the solution is irradiated with the 450-W mercury lamp. The reaction is conducted under a slow stream of nitrogen to maintain an inert atmosphere.
- Monitoring the Reaction: The progress of the irradiation is monitored by TLC on silica gel, using a developing solvent of 5% (v/v) methanol in chloroform. The reaction should be stopped after 2.5–3 hours to avoid over-irradiation and the formation of excessive by-products. At this point, approximately 60–68% of the benzoxazepine has formed, with about 10% of the starting N-oxide remaining.[1].
- Solvent Removal: After the irradiation is complete, the orange-colored solution is transferred to a 1-L round-bottomed flask. The benzene is removed using a rotary evaporator at room temperature.
- Extraction and Purification: The resulting red-orange oily residue is extracted with three 40-mL portions of dry cyclohexane to separate the product from the carbostyryl by-product, which is less soluble in cyclohexane.[1].
- Final Product Isolation: The combined cyclohexane extracts are evaporated under reduced pressure at room temperature. The extraction process is repeated on the resulting oil to maximize recovery. Evaporation of the final combined cyclohexane extracts yields 6.1–6.3 g (63–65%) of crude 3,1-benzoxazepine.[1]. The product is moisture-sensitive and should be handled accordingly.[1].



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